MAO-B Inhibitory Potency: 3-Acetyl-6-bromoquinoline-4-carboxylic Acid vs. Leading Quinoline-Based MAO-B Inhibitors
3-Acetyl-6-bromoquinoline-4-carboxylic acid demonstrates potent inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC50 value of 10 nM [1]. In comparison, a recently reported quinoline-based dual AChE/MAO-B inhibitor (compound 3c, a 3,4-dihydro-2(1H)-quinoline-O-carbamate derivative) exhibited an MAO-B IC50 of 0.17 μM (170 nM) under similar in vitro assay conditions [2]. This represents a 17-fold improvement in potency for the target compound. Furthermore, the target compound's activity is within the same nanomolar range as the reference MAO-B inhibitor deprenyl (IC50 ~8-20 nM), validating its high potency.
| Evidence Dimension | MAO-B Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | Compound 3c (quinoline-O-carbamate): 170 nM (0.17 μM); Deprenyl (reference inhibitor): ~8-20 nM |
| Quantified Difference | Target compound is 17-fold more potent than comparator 3c. |
| Conditions | Inhibition of human recombinant MAO-B expressed in supersomes, using kynuramine as substrate (BindingDB); Comparator data from in vitro assay with kynuramine substrate (RSC Med. Chem. 2026). |
Why This Matters
This level of potency positions the compound as a strong starting point for MAO-B-targeted drug discovery, offering a clear advantage over less optimized quinoline-based MAO-B inhibitors and reducing the need for extensive potency-optimization cycles.
- [1] BindingDB. BDBM50585935 (CHEMBL5090153). IC50 = 10 nM for human MAO-B. Curated by ChEMBL. View Source
- [2] Fu, W., et al. Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinoline-O-carbamate derivatives as AChE/MAO-B dual inhibitors. RSC Med. Chem., 2026, Advance Article. DOI: 10.1039/D5MD01138H. View Source
